molecular formula C13H13F8NS B12118873 (3-Pentafluoroethylsulfanyl-propyl)-(2-trifluoromethyl-benzyl)-amine

(3-Pentafluoroethylsulfanyl-propyl)-(2-trifluoromethyl-benzyl)-amine

Cat. No.: B12118873
M. Wt: 367.30 g/mol
InChI Key: OJYNJXOBLHODDV-UHFFFAOYSA-N
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Description

(3-Pentafluoroethylsulfanyl-propyl)-(2-trifluoromethyl-benzyl)-amine is a complex organic compound characterized by the presence of both pentafluoroethyl and trifluoromethyl groups. These fluorinated groups impart unique chemical properties, making the compound of significant interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Pentafluoroethylsulfanyl-propyl)-(2-trifluoromethyl-benzyl)-amine typically involves multiple steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromopropylamine and 2-trifluoromethylbenzyl chloride.

    Nucleophilic Substitution: The first step involves a nucleophilic substitution reaction where 3-bromopropylamine reacts with pentafluoroethylthiol in the presence of a base like sodium hydride to form 3-(pentafluoroethylsulfanyl)propylamine.

    Coupling Reaction: The intermediate product is then subjected to a coupling reaction with 2-trifluoromethylbenzyl chloride under basic conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure high-quality final products.

Chemical Reactions Analysis

Types of Reactions

(3-Pentafluoroethylsulfanyl-propyl)-(2-trifluoromethyl-benzyl)-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorinated groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like amines, alcohols, and thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Derivatives with different functional groups replacing the fluorinated groups.

Scientific Research Applications

Chemistry

In chemistry, (3-Pentafluoroethylsulfanyl-propyl)-(2-trifluoromethyl-benzyl)-amine is used as a building block for the synthesis of more complex molecules. Its unique fluorinated groups make it valuable in the development of novel materials and catalysts.

Biology

In biological research, this compound can be used to study the effects of fluorinated groups on biological systems. It may serve as a probe to investigate enzyme interactions and metabolic pathways involving sulfur and fluorine atoms.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. The presence of fluorine atoms can enhance the compound’s metabolic stability and bioavailability, making it a promising candidate for drug development.

Industry

Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of (3-Pentafluoroethylsulfanyl-propyl)-(2-trifluoromethyl-benzyl)-amine involves its interaction with molecular targets such as enzymes and receptors. The fluorinated groups can enhance binding affinity and selectivity, leading to specific biological effects. The compound may modulate signaling pathways and metabolic processes through its interactions with key molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • (3-Pentafluoroethylsulfanyl-propyl)-(2-chloromethyl-benzyl)-amine
  • (3-Pentafluoroethylsulfanyl-propyl)-(2-methyl-benzyl)-amine
  • (3-Pentafluoroethylsulfanyl-propyl)-(2-fluoromethyl-benzyl)-amine

Uniqueness

Compared to similar compounds, (3-Pentafluoroethylsulfanyl-propyl)-(2-trifluoromethyl-benzyl)-amine is unique due to the presence of both pentafluoroethyl and trifluoromethyl groups. These groups impart distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, making the compound particularly valuable in various applications.

Properties

Molecular Formula

C13H13F8NS

Molecular Weight

367.30 g/mol

IUPAC Name

3-(1,1,2,2,2-pentafluoroethylsulfanyl)-N-[[2-(trifluoromethyl)phenyl]methyl]propan-1-amine

InChI

InChI=1S/C13H13F8NS/c14-11(15,16)10-5-2-1-4-9(10)8-22-6-3-7-23-13(20,21)12(17,18)19/h1-2,4-5,22H,3,6-8H2

InChI Key

OJYNJXOBLHODDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNCCCSC(C(F)(F)F)(F)F)C(F)(F)F

Origin of Product

United States

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